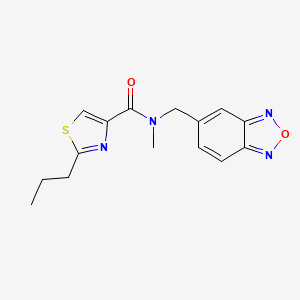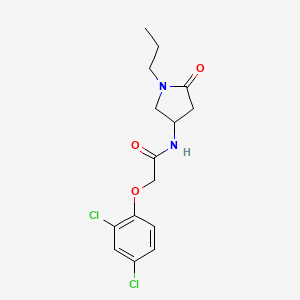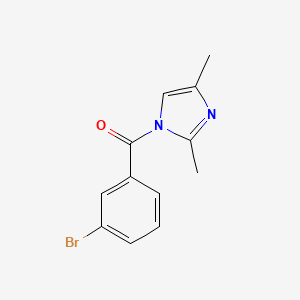![molecular formula C18H24N4OS B5667298 1-cyclopentyl-4-{[methyl(2-methylthieno[3,2-d]pyrimidin-4-yl)amino]methyl}pyrrolidin-2-one](/img/structure/B5667298.png)
1-cyclopentyl-4-{[methyl(2-methylthieno[3,2-d]pyrimidin-4-yl)amino]methyl}pyrrolidin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
Synthesis of related compounds involves complex multi-step processes, including cycloadditions, condensations, and selective functional group transformations. For example, the synthesis of highly functionalized pyrrolidines via a one-pot, three-component 1,3-dipolar cycloaddition process offers insight into potential methods for synthesizing complex structures similar to the compound (Garner & Kaniskan, 2005). Such methodologies may be adaptable to create the target compound by carefully choosing appropriate precursors and conditions.
Molecular Structure Analysis
Molecular structure analysis of related compounds, like pyrrolidin-2-ones and pyrimidines, often involves X-ray crystallography to determine the arrangement of atoms and the geometry of the molecule. For instance, studies on pyrrolidinyl-pyrimidines provide insights into the hydrogen-bonding patterns and crystal packing, which could predict the behavior of similar compounds in solid-state forms (Orozco et al., 2009).
Chemical Reactions and Properties
Chemical reactions involving compounds with pyrrolidine and pyrimidine moieties include cycloadditions, nucleophilic substitutions, and rearrangements. These reactions are often sensitive to conditions such as temperature, solvent, and catalyst presence, indicating a versatile reactivity profile that could be expected for the compound of interest. The synthesis and reactivity of pyrrolidin-1-yl pyrimidines, for example, show how functional groups in these molecules participate in various chemical transformations (Smolobochkin et al., 2019).
Physical Properties Analysis
The physical properties, such as solubility, melting point, and stability, of complex heterocyclic compounds depend on their molecular structure. While specific data on the compound is not available, analogs with pyrrolidine and pyrimidine units often exhibit moderate to low solubility in water and higher solubility in organic solvents. Their stability can be influenced by the presence of functional groups, such as amides and thioethers, which might be relevant for the target compound's physical behavior.
Chemical Properties Analysis
The chemical properties, including acidity/basicity, reactivity towards oxidizing or reducing agents, and participation in hydrogen bonding, can be inferred from studies on similar compounds. For instance, the presence of amino and carbonyl groups in pyrrolidine and pyrimidine derivatives can lead to interactions with acids and bases, affecting their protonation states and solubility (Romo et al., 2015).
Propriétés
IUPAC Name |
1-cyclopentyl-4-[[methyl-(2-methylthieno[3,2-d]pyrimidin-4-yl)amino]methyl]pyrrolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N4OS/c1-12-19-15-7-8-24-17(15)18(20-12)21(2)10-13-9-16(23)22(11-13)14-5-3-4-6-14/h7-8,13-14H,3-6,9-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDNKKBPYABIWCR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C(=N1)N(C)CC3CC(=O)N(C3)C4CCCC4)SC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-[3-methyl-1-(1-methylpiperidin-4-yl)-1H-1,2,4-triazol-5-yl]-N-phenylpyrimidin-2-amine](/img/structure/B5667215.png)
![1-[2-(1H-pyrrol-1-yl)ethyl]-4-[3-(4H-1,2,4-triazol-4-yl)benzoyl]piperazine](/img/structure/B5667222.png)
![3-methyl-N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]-2-butenamide](/img/structure/B5667224.png)
![N-{[(2-bromo-4-methylphenyl)amino]carbonothioyl}-3,3-dimethylbutanamide](/img/structure/B5667235.png)


![3-({2-[1-(phenoxyacetyl)-4-piperidinyl]-1H-imidazol-1-yl}methyl)pyridine](/img/structure/B5667251.png)
![2-[4-(methylthio)benzyl]-2,3,4,9-tetrahydro-1H-beta-carboline](/img/structure/B5667252.png)


![2-(3-methoxyphenyl)-5-[(2-methyl-1,3-thiazol-4-yl)carbonyl]-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine](/img/structure/B5667272.png)
![[(3R*,4R*)-4-{[(2-methoxyethyl)(methyl)amino]methyl}-1-(2-methyl-3-furoyl)pyrrolidin-3-yl]methanol](/img/structure/B5667291.png)

![N-(4-bromophenyl)-2-[(3-hydroxy-6-methyl-1,2,4-triazin-5-yl)thio]acetamide](/img/structure/B5667310.png)